Ethyl-1,1-d2-benzene

Description

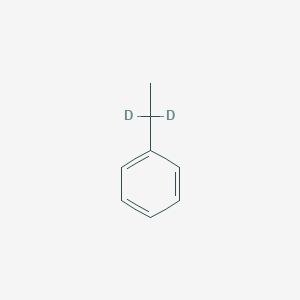

Structure

3D Structure

Properties

IUPAC Name |

1,1-dideuterioethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469331 | |

| Record name | Ethyl-1,1-d2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1861-01-4 | |

| Record name | Ethyl-1,1-d2-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1861-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl-1,1-d2-benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for Ethyl-1,1-d2-benzene (α,α-dideuterioethylbenzene), a deuterated analog of ethylbenzene. This isotopically labeled compound is a valuable tool in mechanistic studies, metabolic profiling, and as a building block in the synthesis of deuterated pharmaceutical compounds. This document outlines the primary synthetic strategies, presents detailed experimental protocols, and summarizes key quantitative data.

Introduction to Deuterated Compounds

Deuterium-labeled compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, have gained significant interest in pharmaceutical research and development. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can alter the rate of metabolic processes, potentially leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy of drug molecules. This compound serves as a key starting material for the synthesis of more complex deuterated molecules.

Primary Synthetic Routes

The synthesis of this compound can be primarily achieved through two main strategies: the reduction of a suitable carbonyl precursor, namely acetophenone, or the direct isotopic exchange of ethylbenzene. A third, two-step approach involving the deuteration and subsequent reduction of styrene is also a viable option.

Reduction of Acetophenone

The most direct and widely applicable method for the synthesis of this compound is the reduction of the carbonyl group of acetophenone using a deuterium-donating reducing agent. Several established reduction methods can be adapted for this purpose.

Lithium aluminum deuteride (LiAlD₄) is a powerful reducing agent that can efficiently reduce the carbonyl group of acetophenone to the corresponding dideuterated methylene group.

Experimental Protocol:

-

Materials: Acetophenone, Lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether or tetrahydrofuran (THF), deuterated water (D₂O), dilute deuterated acid (e.g., DCl in D₂O), anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlD₄ in anhydrous diethyl ether is prepared.

-

A solution of acetophenone in anhydrous diethyl ether is added dropwise to the LiAlD₄ suspension at 0 °C with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure complete reduction.

-

The reaction is carefully quenched by the slow, dropwise addition of D₂O at 0 °C to decompose the excess LiAlD₄ and the resulting aluminum complexes.

-

A dilute solution of deuterated acid is then added to dissolve the precipitated aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation.

-

The Wolff-Kishner reduction, which involves the conversion of a carbonyl group to a methylene group using hydrazine in the presence of a strong base, can be adapted for deuteration by using a deuterated solvent and proton source.

Experimental Protocol:

-

Materials: Acetophenone, hydrazine hydrate (or anhydrous hydrazine), potassium hydroxide, diethylene glycol (as a high-boiling solvent), and deuterated water (D₂O).

-

Procedure:

-

Acetophenone, hydrazine hydrate, and potassium hydroxide are dissolved in diethylene glycol in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to form the hydrazone intermediate, and water is distilled off.

-

The temperature is then raised to allow for the decomposition of the hydrazone and the formation of the alkane, with the evolution of nitrogen gas. To introduce deuterium, the reaction is worked up in a deuterated medium.

-

After cooling, the reaction mixture is diluted with D₂O.

-

The product is extracted with a suitable organic solvent (e.g., ether or pentane).

-

The organic extract is washed with D₂O, dried over a suitable drying agent, and the solvent is removed.

-

Purification is achieved by distillation.

-

The Clemmensen reduction utilizes amalgamated zinc and a strong acid to reduce ketones to alkanes. For the synthesis of this compound, deuterated hydrochloric acid is required.

Experimental Protocol:

-

Materials: Acetophenone, zinc metal, mercuric chloride, deuterated hydrochloric acid (DCl in D₂O), toluene.

-

Procedure:

-

Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride.

-

The amalgamated zinc is added to a flask containing toluene and deuterated hydrochloric acid.

-

Acetophenone is added, and the mixture is refluxed with vigorous stirring.

-

Additional portions of DCl may be required during the reaction.

-

After the reaction is complete, the mixture is cooled, and the organic layer is separated.

-

The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with D₂O, sodium bicarbonate solution (prepared in D₂O), and then D₂O again.

-

The organic layer is dried, and the product is isolated by distillation.

-

Direct Catalytic H-D Exchange of Ethylbenzene

This method involves the direct exchange of the α-hydrogens of ethylbenzene with deuterium from a deuterium source, typically D₂O, over a heterogeneous catalyst. An iron-based catalyst system has shown promise for selective α-deuteration.[1]

Experimental Protocol:

-

Materials: Ethylbenzene, deuterated water (D₂O), Fe₂O₃-K₂CO₃-Cr₂O₃ catalyst.

-

Procedure:

-

A mixture of ethylbenzene and D₂O is heated in the presence of the Fe₂O₃-K₂CO₃-Cr₂O₃ catalyst in a sealed reactor at an elevated temperature.

-

The reaction is carried out with stirring for a specified duration to allow for the isotopic exchange to occur.

-

After cooling, the organic layer is separated from the aqueous layer.

-

The organic layer is washed with water to remove any residual D₂O and catalyst particles.

-

The product is dried over a suitable drying agent and purified by distillation.

-

Two-Step Synthesis via Styrene

This approach involves the α-deuteration of styrene followed by the reduction of the double bond.

A recently developed protocol allows for the selective deuteration of the α-position of styrenes.[2][3]

Experimental Protocol:

-

Materials: Styrene, deuterated methanol (MeOD), potassium tert-butoxide (KOtBu), deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

In a reaction vessel, styrene is dissolved in DMSO-d₆.

-

Potassium tert-butoxide and deuterated methanol are added.

-

The reaction mixture is stirred at a specific temperature for a set period.

-

The reaction is quenched, and the α-deuterated styrene is isolated and purified.

-

The resulting α-deuterated styrene can then be reduced to this compound using standard catalytic hydrogenation techniques, ensuring that a protic (non-deuterated) source of hydrogen is used to avoid deuteration at the β-position.

Quantitative Data Summary

The yield and isotopic purity of this compound are highly dependent on the chosen synthetic route and the specific reaction conditions. The following table summarizes typical data found in the literature for similar deuteration reactions.

| Synthetic Route | Reagents | Typical Yield (%) | Isotopic Purity (%) | Reference |

| Reduction of Acetophenone | LiAlD₄ | Good to Excellent | >98 | General knowledge |

| Deuterated Wolff-Kishner | Hydrazine, KOH, D₂O | Moderate to Good | Variable | General knowledge |

| Deuterated Clemmensen | Zn(Hg), DCl | Moderate | Variable | General knowledge |

| Direct H-D Exchange | Fe₂O₃-K₂CO₃-Cr₂O₃, D₂O | Moderate | Good α-selectivity | [1] |

| Catalytic Deuteration of Styrene | KOtBu, MeOD, DMSO-d₆ | High for α-deuteration step | >95 for α-position | [2] |

Note: Specific yields and purities for the direct synthesis of this compound are not always explicitly reported and can vary significantly.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.

Caption: Synthetic pathways to this compound.

Caption: General workflow for the reduction of acetophenone.

Conclusion

The synthesis of this compound is a critical process for the advancement of deuterated drug development and mechanistic studies. The reduction of acetophenone with deuterated reducing agents, particularly LiAlD₄, offers a reliable and high-yielding route to the desired product with excellent isotopic purity. The direct H-D exchange of ethylbenzene provides a more atom-economical approach, though potentially with lower isotopic enrichment at the desired position. The choice of synthetic route will depend on the desired scale, required isotopic purity, and the availability of starting materials and reagents. Careful execution of the experimental protocols and rigorous purification are essential to obtain high-quality this compound for research and development applications.

References

Technical Guide: Physical Properties of Ethyl-1,1-d2-benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-1,1-d2-benzene (CAS No: 1861-01-4), also known as 1,1-dideuterioethylbenzene, is a deuterated isotopologue of ethylbenzene.[1] The substitution of two hydrogen atoms with deuterium at the benzylic position of the ethyl group makes it a valuable tool in various scientific applications. Its primary uses are as an internal standard in mass spectrometry, a tracer in metabolic and pharmacokinetic studies, and in mechanistic studies of chemical reactions where the kinetic isotope effect can provide insight into reaction pathways.[1] This document provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The introduction of deuterium atoms primarily affects the molecular weight and vibrational frequencies of the C-D bonds, with minor effects on bulk physical properties such as boiling point, melting point, and density compared to the non-deuterated analogue, ethylbenzene.

| Property | Value | Source |

| IUPAC Name | 1,1-dideuterioethylbenzene | [1] |

| CAS Number | 1861-01-4 | [1][2] |

| Molecular Formula | C₈H₈D₂ | [2] |

| Molecular Weight | 108.18 g/mol | [1][2] |

| Boiling Point | 136 °C (lit.) | [2] |

| Density | 0.883 g/mL at 25 °C | [1][2] |

| Flash Point | 72 °F (22.2 °C) | [2] |

| Melting Point | ~ -95 °C (estimated from ethylbenzene) | [3][4] |

| Refractive Index | ~ 1.495 (n20/D) (estimated from ethylbenzene) | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of acetophenone with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).

Reaction Scheme: (Acetophenone) + LiAlD₄ → (Intermediate Complex) --H₂O workup--> 1-Phenyl-1,1-d2-ethanol --Reduction--> this compound

A more direct, proposed synthesis involves the reduction of acetophenone. The key step is the reduction of the ketone to a methylene group, with deuterium incorporation at that position. A plausible method is a two-step process: reduction of the ketone to an alcohol with a deuteride source, followed by reduction of the alcohol to the alkane.

Protocol:

Step 1: Reduction of Acetophenone to 1-Phenyl-1-d-ethanol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., dry nitrogen or argon).

-

Reagent Preparation: In the dropping funnel, a solution of acetophenone (1 equivalent) in anhydrous diethyl ether is prepared. In the reaction flask, a suspension of lithium aluminum deuteride (LiAlD₄) (0.25 equivalents) in anhydrous diethyl ether is placed. Note: LiAlD₄ is highly reactive and moisture-sensitive.

-

Reaction: The acetophenone solution is added dropwise to the LiAlD₄ suspension at 0 °C (ice bath) with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours to ensure the reaction goes to completion.

-

Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water. This is a hazardous step due to the evolution of hydrogen gas. The resulting mixture is stirred until a granular precipitate forms. The organic layer is decanted, and the solid is washed with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-phenyl-1-d-ethanol.

Step 2: Reduction of 1-Phenyl-1-d-ethanol to this compound A subsequent reduction of the benzylic alcohol to the alkane is required. A common method is via a tosylate intermediate followed by reduction with a deuteride source.

-

Tosylation: The 1-phenyl-1-d-ethanol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise. The reaction is stirred at 0 °C for several hours and then allowed to stand overnight at a low temperature. The reaction mixture is then poured into cold, dilute HCl and extracted with diethyl ether. The organic extracts are washed with saturated NaHCO₃ solution and brine, then dried and concentrated to give the tosylate.

-

Reduction of the Tosylate: The tosylate is dissolved in anhydrous diethyl ether in a similar setup as Step 1. Lithium aluminum deuteride (LiAlD₄) (1 equivalent) is added portion-wise at 0 °C. The mixture is then refluxed for several hours.

-

Final Work-up and Purification: The reaction is quenched and worked up as described in Step 1. The resulting crude product is purified by fractional distillation to yield pure this compound.

Determination of Physical Properties

3.2.1. Boiling Point Determination (Micro-method)

-

A small amount of the purified liquid is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the oil is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

3.2.2. Density Measurement

-

A pycnometer (a small, calibrated glass flask) is accurately weighed when empty.

-

It is then filled with the sample liquid, and the excess is carefully removed. The outside is wiped dry.

-

The pycnometer is reweighed.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant temperature (e.g., 25 °C).

3.2.3. Refractive Index Measurement

-

An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The control knobs are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read from the calibrated scale, and the temperature is recorded.

Visualizations

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. Ethylbenzene [microkat.gr]

- 2. Table 4-2, Physical and Chemical Properties of Ethylbenzene - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ethylbenzene ReagentPlus�, 99 100-41-4 [sigmaaldrich.com]

- 4. 100-41-4 CAS MSDS (Ethylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

In-Depth Technical Guide: The Chemical Structure of Ethyl-1,1-d2-benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-1,1-d2-benzene is a deuterated isotopologue of ethylbenzene where the two hydrogen atoms on the carbon adjacent to the benzene ring (the benzylic position) are replaced with deuterium atoms. This specific isotopic labeling makes it a valuable tool in various scientific disciplines, including mechanistic studies of chemical reactions, metabolic pathway elucidation in drug discovery, and as an internal standard in mass spectrometry-based quantitative analysis. The presence of deuterium at a specific location allows for the tracking and differentiation of molecules, providing insights that are not obtainable with the unlabeled compound. This guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic properties of this compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of a benzene ring substituted with an ethyl group, where the methylene (-CH2-) group is replaced by a dideuteriomethylene (-CD2-) group.

| Property | Value |

| Chemical Formula | C₈H₈D₂ |

| Molecular Weight | 108.18 g/mol [1] |

| CAS Number | 1861-01-4[1] |

| SMILES | [2H]C([2H])(C)c1ccccc1[1] |

| InChI | 1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2[1] |

| Boiling Point | 136 °C (lit.) |

| Density | 0.883 g/mL at 25 °C |

| Isotopic Purity | Typically ≥98 atom % D[1] |

Synthesis of this compound: Experimental Protocols

A common and effective method for the synthesis of this compound involves a two-step process starting from acetophenone. This process leverages the specific reactivity of carbonyl compounds and subsequent catalytic reactions to achieve the desired deuteration.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound from Acetophenone.

Step 1: Reduction of Acetophenone to 1-Phenylethan-1,1-d2-ol

The first step is the reduction of the keto group of acetophenone using a deuterated reducing agent, typically Lithium Aluminum Deuteride (LiAlD₄). This reaction specifically introduces two deuterium atoms to the benzylic carbon.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is used. All glassware must be scrupulously dried to prevent quenching of the highly reactive LiAlD₄.

-

Reagent Preparation: A suspension of Lithium Aluminum Deuteride (1.1 equivalents) in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C in an ice bath.

-

Reaction: A solution of acetophenone (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling.

-

Isolation and Purification: The resulting precipitate of aluminum salts is removed by filtration. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-phenylethan-1,1-d2-ol. The product can be further purified by distillation or column chromatography.

Step 2: Conversion of 1-Phenylethan-1,1-d2-ol to this compound

The second step involves the conversion of the deuterated alcohol to the final product. A common method is the dehydration of the alcohol to form styrene-α-d1, followed by catalytic hydrogenation.

Experimental Protocol:

-

Dehydration to Styrene-α-d1:

-

The 1-phenylethan-1,1-d2-ol is subjected to acid-catalyzed dehydration. A common method involves heating the alcohol with a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The resulting styrene-α-d1 is typically distilled directly from the reaction mixture.

-

-

Catalytic Hydrogenation:

-

The purified styrene-α-d1 is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield this compound. The product can be purified by distillation.

-

Spectroscopic Data and Analysis

The isotopic labeling in this compound leads to distinct features in its spectroscopic data compared to unlabeled ethylbenzene.

¹H NMR Spectroscopy

The most significant change in the ¹H NMR spectrum is observed for the ethyl group.

| Protons | Unlabeled Ethylbenzene (C₆H₅CH₂CH₃) | This compound (C₆H₅CD₂CH₃) |

| -CH₃ | Triplet, ~1.2 ppm | Singlet, ~1.19 ppm[2] |

| -CH₂- | Quartet, ~2.6 ppm | Absent |

| Aromatic | Multiplet, ~7.1-7.3 ppm | Multiplet, ~7.1-7.3 ppm |

The quartet corresponding to the benzylic protons in ethylbenzene is absent in the spectrum of this compound. Furthermore, the methyl protons, which appear as a triplet in ethylbenzene due to coupling with the adjacent methylene protons, collapse into a singlet in the deuterated analogue because deuterium coupling is typically not resolved in standard ¹H NMR.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to be very similar to that of unlabeled ethylbenzene. However, the signal for the benzylic carbon (-CD₂-) will exhibit a characteristic triplet splitting pattern due to one-bond coupling with the two deuterium atoms (I=1). The chemical shift will also be slightly upfield compared to the corresponding carbon in ethylbenzene due to the isotopic effect.

| Carbon | Unlabeled Ethylbenzene (C₆H₅CH₂CH₃) Chemical Shift (ppm) | Expected this compound (C₆H₅CD₂CH₃) Chemical Shift (ppm) |

| -CH₃ | ~15.5 | ~15.5 |

| -CH₂- | ~28.7 | Slightly upfield of 28.7, with C-D coupling |

| Aromatic C1 | ~144.2 | ~144.2 |

| Aromatic C2,6 | ~128.0 | ~128.0 |

| Aromatic C3,5 | ~128.5 | ~128.5 |

| Aromatic C4 | ~125.8 | ~125.8 |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 108, which is two mass units higher than that of unlabeled ethylbenzene (m/z 106). The fragmentation pattern will also be informative. The base peak in the mass spectrum of ethylbenzene is typically at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), formed by the loss of a methyl radical. In this compound, the loss of a methyl radical would lead to a fragment at m/z 93 ([C₇H₅D₂]⁺). The observation of this fragment would confirm the location of the deuterium atoms on the benzylic carbon. The loss of the ethyl group would result in a phenyl cation at m/z 77, which would be observed in both the labeled and unlabeled compounds.

| Ion | Unlabeled Ethylbenzene (m/z) | This compound (m/z) |

| Molecular Ion [M]⁺ | 106 | 108 |

| [M-CH₃]⁺ | 91 | 93 |

| [C₆H₅]⁺ | 77 | 77 |

Applications in Research and Development

-

Mechanistic Studies: The specific labeling in this compound is crucial for studying reaction mechanisms, particularly those involving the cleavage of the C-H bonds at the benzylic position. The kinetic isotope effect can be measured to determine if this bond breaking is part of the rate-determining step.

-

Metabolic Studies: In drug metabolism studies, deuteration can alter the rate of metabolic processes. By comparing the metabolism of a drug candidate containing an ethylbenzene moiety with its deuterated analogue, researchers can identify the sites of metabolic attack and the enzymes involved.

-

Quantitative Analysis: this compound can serve as an excellent internal standard for the quantification of ethylbenzene and related compounds in complex matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its similar chemical behavior to the analyte and distinct mass allow for accurate and precise measurements.

Conclusion

This compound is a synthetically accessible and highly useful isotopically labeled compound. Its unique structural feature, the presence of two deuterium atoms at the benzylic position, provides a powerful tool for researchers in chemistry and drug development. The detailed synthetic protocols and an understanding of its characteristic spectroscopic properties are essential for its effective application in elucidating reaction mechanisms, understanding metabolic pathways, and performing accurate quantitative analyses.

References

An In-depth Technical Guide to Ethyl-1,1-d2-benzene

CAS Number: 1861-01-4

This technical guide provides a comprehensive overview of Ethyl-1,1-d2-benzene, a deuterated isotopologue of ethylbenzene. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds. This document covers the compound's properties, synthesis, applications in research, and its metabolic fate, presenting data in a structured and accessible format.

Compound Data and Properties

This compound is a stable, non-radioactive isotopologue of ethylbenzene where two hydrogen atoms on the ethyl group's alpha-carbon are replaced with deuterium. This substitution is critical for its use in a variety of scientific applications, primarily due to the kinetic isotope effect and its utility as an internal standard in mass spectrometry.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These are comparable to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium.

| Property | Value |

| CAS Number | 1861-01-4 |

| Linear Formula | C₆H₅CD₂CH₃ |

| Molecular Formula | C₈H₈D₂ |

| Molecular Weight | 108.18 g/mol |

| Appearance | Colorless liquid |

| Density | 0.883 g/mL at 25 °C |

| Boiling Point | 136 °C |

Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of this compound. While a comprehensive public dataset is not available, typical expected shifts and masses are outlined below. The most notable feature in the ¹H NMR spectrum would be the absence of the characteristic quartet for the benzylic protons, which would be replaced by a greatly diminished signal or be entirely absent depending on the isotopic purity. The ¹³C NMR would show a triplet for the deuterated carbon due to C-D coupling.

| Spectroscopic Data | Expected Values |

| ¹H NMR | The signal for the benzylic protons (around 2.6 ppm in ethylbenzene) will be absent or significantly reduced. The triplet for the methyl protons and the signals for the aromatic protons will remain. |

| ¹³C NMR | The signal for the benzylic carbon will appear as a triplet due to coupling with deuterium. |

| Mass Spectrometry | The molecular ion peak will be observed at m/z 108, two mass units higher than non-deuterated ethylbenzene (m/z 106). |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from benzene. This involves a Friedel-Crafts acylation followed by a deuterated reduction.

Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below, illustrating the transformation from benzene to the target deuterated compound.

Isotopic Purity of Ethyl-1,1-d2-benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ethyl-1,1-d2-benzene (1,1-dideuterioethylbenzene). It covers synthetic methodologies, detailed experimental protocols for purity assessment, and quantitative data, offering a comprehensive resource for researchers utilizing this isotopically labeled compound.

Introduction

This compound is a deuterated form of ethylbenzene where two hydrogen atoms on the alpha-carbon of the ethyl group are replaced with deuterium atoms.[1] This specific labeling makes it a valuable tool in a variety of scientific applications, including metabolic and pharmacokinetic studies, as well as in Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate reaction mechanisms and molecular structures.[1] The utility of this compound is fundamentally dependent on its isotopic purity—the extent to which the desired d2 species is present relative to other isotopic variants (d0, d1, etc.). High isotopic purity is critical for minimizing interference and ensuring the accuracy of experimental results.

Synthesis of this compound

The synthesis of this compound with high isotopic purity can be achieved through several methods. A common and effective approach involves a two-step process: Friedel-Crafts acylation of benzene to form acetophenone, followed by a reduction reaction using a deuterium source. This method offers high regioselectivity for the introduction of deuterium at the 1,1-position.

An alternative industrial method involves the transalkylation of polydeuterated diethylbenzenes with benzene over an acidic catalyst like H-ZSM-5 zeolite.[1]

Below is a logical workflow for a common laboratory-scale synthesis.

Caption: Synthesis workflow for this compound via Friedel-Crafts acylation and reduction.

Analytical Methods for Isotopic Purity Determination

The determination of isotopic purity is a critical step following synthesis and purification. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique for assessing the degree of deuteration at specific sites. In the case of this compound, the signal corresponding to the alpha-protons of the ethyl group (a quartet in unlabeled ethylbenzene around 2.6 ppm) will be significantly diminished or absent. The integration of the residual signal for the CHD group against the signal for the terminal CH₃ group (a triplet in unlabeled ethylbenzene around 1.2 ppm) allows for the quantification of the d1 impurity. The CH₃ group in the d2 species will appear as a singlet at approximately 1.19 ppm.[1]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like Liquid Chromatography (LC-MS), provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule.[1] This allows for the determination of the distribution of different isotopic species (isotopologues). By analyzing the relative intensities of the molecular ion peaks corresponding to the d0, d1, d2, and other species, a precise isotopic distribution can be calculated.

The logical workflow for analyzing the isotopic purity is outlined below.

Caption: General workflow for the analysis of isotopic purity using NMR and MS techniques.

Quantitative Data Summary

The isotopic purity of this compound can vary depending on the synthetic route and the purity of the deuterated reagents. The following table summarizes reported purity levels from different methods.

| Synthesis Method | Analytical Technique | Reported Isotopic Purity (% d2) | Reference |

| Not Specified | LC-MS | 96% | [1] |

| Catalytic Transalkylation of Diethylbenzene-d4 | Not Specified | 93% | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from benzene via a Friedel-Crafts acylation followed by reduction.

Materials:

-

Benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterium oxide (D₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: Friedel-Crafts Acylation (Synthesis of Acetophenone)

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen line).

-

To the flask, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.0 eq) to the stirred suspension.

-

Add benzene (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude acetophenone. Purify by distillation or column chromatography if necessary.

Step B: Reduction with Lithium Aluminum Deuteride

-

In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum deuteride (1.0 eq) in anhydrous THF.

-

Cool the suspension to 0°C.

-

Dissolve the acetophenone from Step A in anhydrous THF and add it dropwise to the LiAlD₄ suspension.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0°C and quench it by the sequential, slow, and careful addition of D₂O (to quench excess LiAlD₄), followed by a 15% aqueous NaOH solution, and finally water.

-

Filter the resulting aluminum salts and wash the solid with THF or diethyl ether.

-

Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield this compound.

Protocol 2: Isotopic Purity Analysis by ¹H NMR

Objective: To determine the percentage of deuteration at the 1,1-position.

Materials:

-

Sample of synthesized this compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

NMR tube

Procedure:

-

Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.

-

Acquire a ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the following regions:

-

A_CH3: The signal corresponding to the methyl (-CH₃) protons (around 1.2 ppm).

-

A_CHD: The residual signal for any remaining benzylic protons (-CHD-) (around 2.6 ppm).

-

-

Calculate the isotopic purity:

-

The theoretical integration of a pure d2 species would show a ratio of 3 protons for the -CD₂CH₃ group and 0 for the -CD₂ CH₃ group.

-

The presence of a d1 species (-CHD CH₃) will result in a small signal at ~2.6 ppm.

-

Isotopic Purity (% d2) ≈ [1 - (Integration of A_CHD / (Integration of A_CH3 / 3))] * 100

-

Applications and Importance of Purity

The primary applications of this compound hinge on its isotopic label.

-

Metabolic Studies: Used to trace the metabolic fate of ethylbenzene in biological systems. The deuterium label allows for differentiation from endogenous compounds.[1]

-

Pharmacokinetic Studies: Employed in investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs containing an ethylbenzene moiety.[1]

-

Mechanistic Studies: The deuterium label serves as a probe in chemical reaction mechanism studies, particularly for investigating kinetic isotope effects.

For all these applications, high isotopic purity is paramount. The presence of unlabeled (d0) or partially labeled (d1) impurities can lead to erroneous quantification in metabolic studies and can complicate the interpretation of NMR spectra and kinetic data.

The relationship between the quality of the synthesis and the reliability of its application is crucial.

Caption: Relationship between synthesis, purity verification, and reliable application.

Conclusion

The isotopic purity of this compound is a critical parameter that dictates its effectiveness as a research tool. A well-controlled synthesis, typically involving the reduction of acetophenone with a deuterated reagent, followed by rigorous purification, is necessary to achieve high levels of deuteration. Verification of this purity, using quantitative NMR and MS analysis, is a mandatory step to ensure the integrity of data generated in subsequent applications, from mechanistic chemistry to drug development.

References

Friedel-Crafts Alkylation of Deuterated Benzene: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

The Friedel-Crafts alkylation of deuterated aromatic compounds, particularly benzene-d₆, serves as a cornerstone reaction in both mechanistic organic chemistry and the synthesis of isotopically labeled molecules. The substitution of hydrogen with deuterium provides a powerful tool for elucidating reaction mechanisms through the study of kinetic isotope effects (KIE). Furthermore, the products of this reaction are valuable intermediates in the development of deuterated drugs, which can exhibit improved metabolic profiles. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, potential side reactions, and modern analytical techniques for product characterization. Quantitative data from relevant studies are summarized to offer a comparative perspective on reaction outcomes.

Core Reaction Mechanism

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] The overall process involves the substitution of a deuterium atom on the benzene ring with an alkyl group. The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the formation of a carbocation electrophile.[2][3]

The mechanism proceeds in three primary steps:

-

Formation of the Electrophile: The Lewis acid catalyst reacts with an alkyl halide to generate a carbocation. For tertiary and secondary alkyl halides, this typically proceeds through the formation of a distinct carbocation. For primary alkyl halides, a polarized complex between the alkyl halide and the Lewis acid acts as the electrophile, as free primary carbocations are highly unstable.[4][5]

-

Electrophilic Attack: The π-electron system of the deuterated benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7] This step is generally the rate-determining step of the reaction.

-

Deprotonation (De-deuteronation): A weak base, typically the [AlCl₃X]⁻ complex, abstracts a deuteron (D⁺) from the carbon atom bearing the new alkyl group. This restores the aromaticity of the ring, yielding the alkylated deuterated benzene product and regenerating the Lewis acid catalyst.[8][9]

Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE), expressed as the ratio of reaction rates (kH/kD), is a critical tool for probing reaction mechanisms. In the context of Friedel-Crafts alkylation, the rate-determining step is typically the initial attack of the aromatic ring on the electrophile (Step 2), which does not involve the cleavage of a C-D bond. The subsequent de-deuteronation step to restore aromaticity is much faster.

Consequently, the reaction exhibits a secondary KIE that is typically close to unity (kH/kD ≈ 1). Sometimes, a small inverse KIE (kH/kD < 1) is observed. This is because the sp²-hybridized carbon in benzene-d₆ is converted to an sp³-hybridized carbon in the transition state leading to the sigma complex. The C-D bond is slightly stronger and has a lower zero-point energy than a C-H bond, and this change in hybridization can lead to a slightly faster reaction rate for the deuterated species.

Measurements in the related trans-alkylation of toluene and benzene with ethylbenzene have shown a small inverse KIE, which supports a mechanism involving a π-complex transition state rather than one where C-H (or C-D) bond cleavage is rate-limiting.[10]

| Reaction Type | Substrate | KIE (kH/kD) Value | Implication | Reference |

| Trans-alkylation | Toluene / Deuterated Toluene | Small Inverse KIE | C-H/C-D bond cleavage is not the rate-determining step. | [10] |

| General EAS | Benzene / Deuterated Benzene | ~ 1 | Formation of the sigma complex is rate-determining. | General Knowledge |

Table 1: Kinetic Isotope Effect in Friedel-Crafts Type Reactions

Experimental Protocols & Workflow

Executing a successful Friedel-Crafts alkylation requires meticulous attention to anhydrous conditions, as the Lewis acid catalysts are extremely moisture-sensitive.

Materials and Reagents

-

Aromatic Substrate: Benzene-d₆ (C₆D₆), high isotopic purity (e.g., 99.5 atom % D)

-

Alkylating Agent: e.g., tert-butyl chloride, 2-chloropropane, or other alkyl halides.

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). Must be a fine, free-flowing powder.

-

Solvent (if needed): Anhydrous solvent like dichloroethane or nitromethane. Often, the aromatic substrate itself can serve as the solvent if used in excess.

-

Quenching Solution: Ice-cold water or dilute HCl.

-

Extraction Solvent: Diethyl ether or dichloromethane.

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

General Experimental Procedure (Example: tert-butylation of Benzene-d₆)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.

-

Reactant Charging: In the flask, place benzene-d₆ (e.g., 1.0 eq) and tert-butyl chloride (e.g., 1.2 eq).

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Catalyst Addition: Weigh anhydrous AlCl₃ (e.g., 0.1-0.3 eq) rapidly to minimize exposure to air and add it to the reaction mixture in small portions over 15-20 minutes.[2] Adding the catalyst too quickly can cause an uncontrolled exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Quenching: Cool the flask back down in an ice bath and slowly add ice-cold water to quench the reaction and decompose the aluminum chloride complex. This step is highly exothermic and may release HCl gas, so it must be performed in a fume hood.[11]

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, tert-butylbenzene-d₅.

-

Purification: Purify the product by distillation or column chromatography if necessary.

References

- 1. mt.com [mt.com]

- 2. cerritos.edu [cerritos.edu]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. google.com [google.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Kinetic isotope effect in trans-alkylation with ethylbenzene [inis.iaea.org]

- 11. d.web.umkc.edu [d.web.umkc.edu]

Spectroscopic Profile of Ethyl-1,1-d2-benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl-1,1-d2-benzene (CAS No: 1861-01-4), a deuterated isotopologue of ethylbenzene. This document is intended to serve as a valuable resource for researchers in various fields, including organic synthesis, mechanistic studies, and drug development, where isotopic labeling is employed. The inclusion of deuterium at the benzylic position offers a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and enhancing the stability of pharmacologically active molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. For comparative purposes, data for the non-deuterated analogue, ethylbenzene, is also provided where relevant.

¹H NMR Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| This compound | 7.15-7.35 | m | 5H | Aromatic (C₆H₅) |

| 1.19[1] | s[1] | 3H | Methyl (-CD₂CH ₃) | |

| Ethylbenzene | 7.15-7.35 | m | 5H | Aromatic (C₆H₅) |

| 2.64 | q | 2H | Methylene (-CH ₂CH₃) | |

| 1.23 | t | 3H | Methyl (-CH₂CH ₃) |

Note: The quartet for the methylene protons and the triplet for the methyl protons in ethylbenzene collapse into a singlet for the methyl protons in this compound due to the absence of adjacent protons.

¹³C NMR Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| This compound (Predicted) | ~144 | C1 (ipso) |

| ~128 | C3, C5 (meta) | |

| ~128 | C4 (para) | |

| ~126 | C2, C6 (ortho) | |

| ~28 (multiplet) | Methylene (-C D₂CH₃) | |

| ~15 | Methyl (-CD₂C H₃) | |

| Ethylbenzene | 144.2 | C1 (ipso) |

| 128.4 | C3, C5 (meta) | |

| 127.9 | C4 (para) | |

| 125.7 | C2, C6 (ortho) | |

| 28.9 | Methylene (-C H₂CH₃) | |

| 15.6 | Methyl (-CH₂C H₃) |

Note: The resonance for the deuterated carbon (-CD₂CH₃) is expected to appear as a multiplet due to C-D coupling and will have a significantly lower intensity in proton-decoupled ¹³C NMR spectra.

Mass Spectrometry (Electron Ionization)

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| This compound (Predicted) | 108.18[1] | 93 ([M-CH₃]⁺), 77 ([C₆H₅]⁺) |

| Ethylbenzene | 106.17 | 91 ([M-CH₃]⁺, tropylium ion), 77 ([C₆H₅]⁺) |

Note: The base peak in the mass spectrum of ethylbenzene is typically m/z 91, corresponding to the tropylium ion formed by rearrangement. For this compound, the analogous fragment would be at m/z 93.

Infrared (IR) Spectroscopy

| Compound | Wavenumber (cm⁻¹) | Assignment |

| This compound (Predicted) | ~3030 | Aromatic C-H stretch |

| ~2970 | Aliphatic C-H stretch (methyl) | |

| ~2100-2250 | C-D stretch | |

| ~1600, ~1500 | Aromatic C=C stretch | |

| 770-690 | C-H out-of-plane bend (monosubstituted benzene) | |

| Ethylbenzene | 3080-3030[2] | Aromatic C-H stretch[2] |

| 2975-2845[2] | Aliphatic C-H stretch (methyl and methylene)[2] | |

| ~1600, ~1500[2] | Aromatic C=C stretch[2] | |

| 770-690[2] | C-H out-of-plane bend (monosubstituted benzene)[2] |

Note: The most significant difference in the IR spectrum will be the appearance of C-D stretching vibrations, which occur at a lower frequency than C-H stretches due to the heavier mass of deuterium.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of acetophenone with a deuterated reducing agent, followed by the reduction of the resulting alcohol.

Step 1: Reduction of Acetophenone to 1-Phenylethanol-1-d

-

To a solution of acetophenone (1.0 eq) in dry THF at 0 °C under an inert atmosphere, add lithium aluminum deuteride (LiAlD₄, 1.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield 1-phenylethanol-1-d.

Step 2: Barton-McCombie Deoxygenation of 1-Phenylethanol-1-d

-

To a solution of 1-phenylethanol-1-d (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry dichloromethane at 0 °C, add phenyl chlorothionoformate (1.1 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude thionocarbonate in toluene and add tributyltin deuteride (Bu₃SnD, 1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to 80 °C for 2 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using CDCl₃ as the solvent and TMS as an internal standard.

-

Mass Spectrometry: Low-resolution mass spectra are obtained using an electron ionization (EI) source at 70 eV.

-

Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer using a thin film of the neat compound on a NaCl or KBr plate.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Predicted mass spectral fragmentation of this compound.

References

A Technical Guide to Ethyl-1,1-d2-benzene for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and application of Ethyl-1,1-d2-benzene as a crucial tool in modern analytical and pharmaceutical research.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of ethylbenzene, for researchers, scientists, and professionals in the field of drug development. This document details its commercial sources, outlines key synthetic methodologies, and presents a practical workflow for its application as an internal standard in quantitative mass spectrometry.

Commercial Availability

This compound (CAS No. 1861-01-4) is a specialized chemical primarily used in research and development. A survey of prominent chemical suppliers reveals its availability with specific purities and isotopic enrichments. The following table summarizes the product specifications from several commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | This compound | 1861-01-4 | C₆H₅CD₂CH₃ | 108.18 | 98 atom % D | 99% (CP) |

| Amerigo Scientific | This compound | 1861-01-4 | C₆H₅CD₂CH₃ | 108.18 | Not Specified | 99% (CP) |

| CymitQuimica | Ethyl-α,α-d2-benzene | 1861-01-4 | C₆H₅CD₂CH₃ | 108.09 | 98 atom % D | Not Specified |

Synthesis of this compound: Experimental Protocols

The targeted introduction of deuterium at the benzylic position of the ethyl group in ethylbenzene can be achieved through several synthetic strategies. Below are two detailed experimental protocols for the synthesis of this compound.

Acid-Catalyzed Hydrogen-Deuterium Exchange

This method leverages the increased acidity of the benzylic protons, facilitating their exchange with deuterium from a deuterium source under acidic conditions.[1]

Materials:

-

Ethylbenzene (1.0 mmol)

-

Deuterium oxide (D₂O, 5.0 mL)

-

Deuterated sulfuric acid (D₂SO₄, 0.1 mL)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylbenzene (1.0 mmol), deuterium oxide (5.0 mL), and deuterated sulfuric acid (0.1 mL).

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots over time and analyzing them by ¹H NMR spectroscopy to observe the decrease in the signal corresponding to the benzylic protons.

-

After the desired level of deuteration is achieved (typically after 12-24 hours), cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3 x 10 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

-

The purity and isotopic enrichment of the final product should be confirmed by GC-MS and NMR spectroscopy.

Deuterium Exchange Reaction over a Metal Oxide Catalyst

This method involves the heterogeneous catalytic exchange of hydrogen with deuterium at elevated temperatures.

Materials:

-

Ethylbenzene

-

Deuterium gas (D₂) or Deuterium oxide (D₂O)

-

Fe₂O₃-K₂CO₃-Cr₂O₃ catalyst

-

Packed-bed reactor

-

Inert gas (e.g., Nitrogen or Argon)

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Pack a fixed-bed reactor with the Fe₂O₃-K₂CO₃-Cr₂O₃ catalyst.

-

Purge the reactor with an inert gas to remove any air and moisture.

-

Heat the reactor to the desired reaction temperature (e.g., 450-550 °C).

-

Introduce a feed stream of ethylbenzene vapor and a deuterium source (D₂ gas or D₂O vapor) into the reactor. The molar ratio of the deuterium source to ethylbenzene should be optimized for efficient exchange.

-

The reaction products are collected at the reactor outlet after cooling.

-

The product mixture is then analyzed by GC-MS to determine the conversion of ethylbenzene and the isotopic distribution of the deuterated products.[2]

-

Purification of the desired this compound from the product mixture can be achieved by fractional distillation.

Application as an Internal Standard in LC-MS Bioanalysis

Stable isotope-labeled compounds, such as this compound, are ideal internal standards for quantitative analysis by mass spectrometry.[3][4] They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[5] The mass difference allows for their distinct detection by the mass spectrometer.

Experimental Workflow: Quantification of Ethylbenzene in a Biological Matrix

This workflow outlines the use of this compound as an internal standard for the quantification of ethylbenzene in a biological sample (e.g., plasma or urine) using liquid chromatography-mass spectrometry (LC-MS).

References

- 1. This compound | 1861-01-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethyl-1,1-d2-benzene in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl-1,1-d2-benzene in Nuclear Magnetic Resonance (NMR) spectroscopy. This deuterated analog of ethylbenzene serves as a valuable tool in various NMR applications, particularly in quantitative analysis (qNMR) and mechanistic studies.

Introduction to this compound in NMR

This compound is an isotopologue of ethylbenzene where the two hydrogen atoms on the alpha-carbon of the ethyl group are replaced with deuterium atoms. This specific deuteration offers distinct advantages in ¹H and ¹³C NMR spectroscopy. In ¹H NMR, the deuterated position becomes "invisible," simplifying complex spectra and allowing for its use as an internal standard where its residual signals do not overlap with analyte signals. The deuterium substitution also induces small but measurable changes in the chemical shifts of neighboring nuclei, known as deuterium isotope effects, which can be exploited in detailed structural and environmental studies.

Key Applications

-

Internal Standard for Quantitative NMR (qNMR): The primary application of this compound is as an internal standard for qNMR. The absence of signals from the α-position in the ¹H NMR spectrum prevents overlap with analyte signals in that region. The methyl triplet remains, providing a clear and well-defined signal for quantification.

-

Mechanistic Studies: Deuterium labeling is a powerful technique for elucidating reaction mechanisms. This compound can be used as a starting material or a probe to track the fate of the ethyl group in chemical reactions, providing insights into kinetic isotope effects.

-

Reference Standard for ¹³C NMR: While less common, it can serve as a reference in ¹³C NMR, with the deuterated carbon exhibiting a characteristic triplet due to carbon-deuterium coupling.

NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are predicted based on the known spectrum of ethylbenzene and the expected deuterium isotope effects. Actual values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| Aromatic (C₆H₅) | ~7.15 - 7.35 | m | 5H | - | Complex multiplet for the phenyl protons.[1][2][3] |

| Methyl (CH₃) | ~1.22 | t | 3H | ~7.6 | Triplet due to coupling with the two deuterons (spin I=1). The coupling constant will be reduced by a factor of ~6.5 compared to proton-proton coupling. |

| Methylene (CD₂) | - | - | - | - | No signal observed in ¹H NMR. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| C1 (ipso) | ~144.2 | s | - | The quaternary carbon attached to the ethyl group.[4] |

| C2, C6 (ortho) | ~128.3 | s | - | [4] |

| C3, C5 (meta) | ~127.8 | s | - | [4] |

| C4 (para) | ~125.6 | s | - | [4] |

| Methylene (CD₂) | ~28.8 | t | ~19-22 | Triplet due to one-bond coupling with deuterium. A slight upfield shift is expected due to the deuterium isotope effect. |

| Methyl (CH₃) | ~15.5 | s | - | A slight upfield shift may be observed due to the two-bond deuterium isotope effect. |

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible synthetic route to this compound involves the deuteration of acetophenone followed by reduction.

Materials:

-

Acetophenone

-

Deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

-

Anhydrous diethyl ether

-

Lithium aluminum deuteride (LiAlD₄) or a similar reducing agent

-

Hydrochloric acid (HCl), dilute

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deuteration of Acetophenone:

-

In a round-bottom flask, dissolve acetophenone in an excess of D₂O.

-

Add a catalytic amount of NaOD in D₂O to facilitate the enolization and deuterium exchange at the α-position.

-

Stir the mixture at room temperature or with gentle heating until ¹H NMR analysis shows complete disappearance of the methyl singlet of acetophenone and the appearance of a new singlet corresponding to the aromatic protons and a triplet for the -CD₂H group (if exchange is not complete). For full deuteration, multiple exchanges with fresh D₂O may be necessary.

-

After the reaction is complete, neutralize the catalyst with dilute DCl in D₂O.

-

Extract the deuterated acetophenone with diethyl ether.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain acetophenone-d₃.

-

-

Reduction of Acetophenone-d₃:

-

In a separate dry, nitrogen-flushed round-bottom flask, prepare a suspension of a reducing agent like LiAlH₄ (to introduce protons back to the carbonyl carbon) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of the acetophenone-d₃ in anhydrous diethyl ether to the reducing agent suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash the solid with diethyl ether.

-

Combine the ether filtrates, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the ether by distillation to yield 1-phenylethanol-2,2,2-d₃.

-

-

Conversion to this compound:

-

The resulting deuterated alcohol can be converted to the final product through a variety of methods, such as conversion to the corresponding tosylate followed by reduction with a hydride source (e.g., LiAlH₄). A more direct approach is the Wolff-Kishner or Clemmensen reduction of the deuterated acetophenone, which would need to be adapted for deuterium exchange conditions. A common laboratory-scale synthesis of ethylbenzene from benzene is the Friedel-Crafts acylation to form acetophenone, followed by a reduction (e.g., Wolff-Kishner or Clemmensen). To synthesize the deuterated version, the reduction step would be performed on the deuterated acetophenone.

-

Caption: Synthetic pathway for this compound.

Protocol 2: Quantitative NMR (qNMR) using this compound as an Internal Standard

This protocol outlines the steps for determining the concentration of an analyte using this compound as an internal standard.

Materials:

-

Analyte of interest

-

This compound (high purity)

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte and this compound into a vial.

-

Dissolve the mixture in a precise volume of the chosen deuterated NMR solvent.

-

Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) into a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure quantitative conditions are met:

-

Use a 90° pulse angle.

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard's protons to ensure full relaxation.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for high precision).

-

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the well-resolved signal of the analyte and the methyl triplet of this compound.

-

Calculate the concentration of the analyte using the following formula:

Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molecular weight

-

Purity = Purity of the internal standard

-

Caption: Workflow for quantitative NMR analysis.

Discussion

Deuterium Isotope Effects:

The replacement of protons with deuterons at the α-position of the ethyl group leads to observable isotope effects in the NMR spectrum.

-

¹H NMR: The chemical shift of the adjacent methyl protons may experience a small upfield shift (typically <0.05 ppm). The coupling constant between the methyl protons and the α-deuterons will be smaller than the corresponding proton-proton coupling constant by a factor of approximately 6.5 (the ratio of the gyromagnetic ratios of ¹H and ²H).

-

¹³C NMR: The chemical shift of the deuterated carbon (CD₂) will be shifted upfield by approximately 0.5-1.0 ppm and will appear as a triplet due to one-bond ¹³C-²H coupling. The adjacent methyl carbon may also show a smaller upfield shift (two-bond isotope effect).

Considerations for Use as a qNMR Standard:

For accurate and precise qNMR results, the following should be considered when using this compound as an internal standard:

-

Purity: The standard should be of high and accurately known purity.

-

Signal Overlap: Ensure that the methyl triplet of the standard does not overlap with any signals from the analyte or impurities.

-

Reactivity: The standard should be inert under the conditions of the experiment and not react with the analyte or the solvent.

-

Solubility: The standard and the analyte should be soluble in the same deuterated solvent.

-

Relaxation Times: The T₁ relaxation times of the analyte and standard protons should be similar to allow for a reasonable relaxation delay. If they are significantly different, the relaxation delay must be set based on the longest T₁.

By understanding the unique spectral properties and following the detailed protocols, researchers can effectively utilize this compound as a powerful tool in their NMR-based studies.

References

- 1. docbrown.info [docbrown.info]

- 2. Ethylbenzene(100-41-4) 1H NMR spectrum [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Note: Quantitative Analysis of Ethylbenzene in Water Samples by GC/MS Using Ethyl-1,1-d2-benzene as an Internal Standard

Abstract

This application note details a robust and accurate method for the quantitative analysis of ethylbenzene in water samples using gas chromatography-mass spectrometry (GC/MS) with an internal standard. The use of Ethyl-1,1-d2-benzene as an internal standard provides high precision and accuracy by correcting for variations in sample preparation and instrument response. This method is suitable for environmental monitoring, water quality assessment, and industrial effluent analysis.

Introduction

Ethylbenzene is a volatile organic compound (VOC) commonly found in industrial solvents, fuels, and as a precursor in the production of styrene. Its presence in water sources is a significant environmental and health concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for the analysis of VOCs due to its high sensitivity and specificity.[1]

The use of an internal standard is crucial in quantitative mass spectrometry to compensate for potential sample loss during preparation, variations in injection volume, and fluctuations in instrument performance.[2] An ideal internal standard is a stable, isotopically labeled version of the analyte, as it behaves similarly during extraction and chromatography but can be distinguished by its mass-to-charge ratio (m/z). This compound is an excellent internal standard for ethylbenzene analysis due to its chemical similarity and distinct mass spectrum.

This application note provides a comprehensive protocol for the determination of ethylbenzene in water, adapted from established methodologies for volatile organic compound analysis.

Experimental

Materials and Reagents

-

Analytes: Ethylbenzene (99.8% purity)

-

Internal Standard: this compound (98 atom % D)

-

Solvent: Methanol (HPLC grade)

-

Reagents: Deionized water, high-purity helium, and other standard laboratory reagents.

Instrumentation

-

Gas Chromatograph: Agilent 7890A GC system (or equivalent)

-

Mass Spectrometer: Agilent 5975C Triple-Axis Detector (or equivalent)

-

Autosampler: Capable of headspace or purge-and-trap sampling

-

Chromatography Column: HP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

Sample Preparation

-

Standard Solutions:

-

Prepare a primary stock solution of ethylbenzene in methanol at a concentration of 1000 µg/mL.

-

Prepare a primary stock solution of this compound in methanol at a concentration of 1000 µg/mL.

-

From these stock solutions, prepare a series of calibration standards in deionized water, ranging from 1 µg/L to 100 µg/L of ethylbenzene.

-

Spike each calibration standard and sample with the internal standard, this compound, to a final concentration of 10 µg/L.

-

-

Water Samples:

-

Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

-

If residual chlorine is present, add a quenching agent (e.g., ascorbic acid) prior to sealing the vial.

-

Store samples at 4°C and analyze within 14 days.

-

Prior to analysis, allow samples to come to room temperature.

-

Spike each 10 mL aliquot of the water sample with the internal standard to a final concentration of 10 µg/L.

-

GC/MS Method

The following GC/MS parameters are recommended for the analysis of ethylbenzene and its deuterated internal standard.

| Parameter | Setting |

| GC Inlet | Splitless mode, 250°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 40°C (hold for 3 min), ramp at 20°C/min to 150°C (hold for 1.5 min) |

| MS Source | 230°C |

| MS Quadrupole | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | Ethylbenzene: m/z 91, 106; this compound: m/z 93, 108 |

Results and Discussion

The use of this compound as an internal standard allows for the accurate quantification of ethylbenzene. The retention times for ethylbenzene and this compound are very similar, ensuring that they experience similar chromatographic conditions. The distinct m/z values allow for their individual detection and quantification without interference.

A typical calibration curve for ethylbenzene is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The linearity of the method should be established across the desired concentration range.

Table 1: Example Calibration Data for Ethylbenzene

| Ethylbenzene Conc. (µg/L) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 153,456 | 150,987 | 1.016 |

| 25 | 382,123 | 151,543 | 2.521 |

| 50 | 765,432 | 150,876 | 5.074 |

| 100 | 1,528,765 | 151,111 | 10.117 |